molecular formula C11H21Cl2N2O6P B1664964 Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester CAS No. 113341-60-9

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester

Cat. No. B1664964
M. Wt: 379.17 g/mol
InChI Key: QSXPVYOILSESJY-UHFFFAOYSA-N
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Description

Acetaldophosphamide is a novel stable aldophosphamide analogue and a novel stable aldophosphamide analogue.

Scientific Research Applications

1. Role in Biological Activities of Cyclophosphamide

N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a derivative of cyclophosphamide, has been identified as playing a significant role in the drug's biological activities. It exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).

2. Synthesis and Hydrolytic Reactivity in Cancer Research

Research on the synthesis and base-catalyzed hydrolytic reactivity of O-aryl phosphorodiamidates, including N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been conducted. These compounds are studied as potential prodrugs in cancer treatment, with investigations focusing on their hydrolysis kinetics and anticancer efficacy (Chiu, Tsui, & Zon, 1979).

3. Application in Labelled Compound Synthesis

In research involving isotopic labeling, this compound has been synthesized with isotopic enrichment for use in scientific studies, particularly in understanding the metabolism of cyclophosphamide and its derivatives (Ludeman et al., 1993).

4. Use in Bronsted Acid Catalysis

Phosphorodiamidic acid has been developed as an efficient Bronsted acid catalyst in the Mannich reaction, demonstrating its potential as a structural motif in enantioselective catalysis (Terada, Sorimachi, & Uraguchi, 2006).

5. Covalent DNA-Protein Cross-Linking

This compound, as a metabolite of cyclophosphamide, is capable of forming covalent DNA-protein cross-links in human cells. Such cross-linking is significant in understanding the drug's mechanism of action in cancer therapy (Arnold Scott Groehler IV et al., 2016).

properties

CAS RN

113341-60-9

Product Name

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester

Molecular Formula

C11H21Cl2N2O6P

Molecular Weight

379.17 g/mol

IUPAC Name

[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate

InChI

InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18)

InChI Key

QSXPVYOILSESJY-UHFFFAOYSA-N

SMILES

CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C

Canonical SMILES

CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acetaldophosphamide
aldophosphamide acetal diacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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